tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is a complex organic compound with a unique structure that includes a furo[3,2-b]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the furo[3,2-b]pyrrole ring system. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful for investigating biochemical processes .
Medicine
Its ability to interact with biological targets suggests it could be developed into therapeutic agents for treating various diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- tert-Butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
- rac-tert-butyl (3aR,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Uniqueness
tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is unique due to its specific stereochemistry and functional groups. These features give it distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-4-8-9(12)7(13)6-15-8/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
PJELMLKLNQZLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.